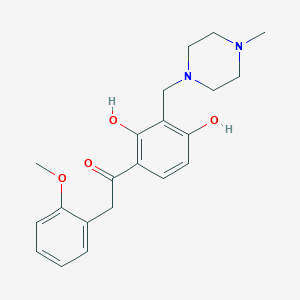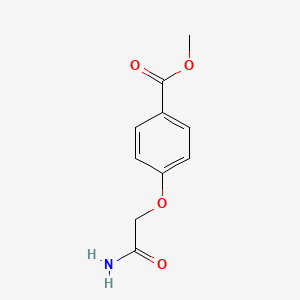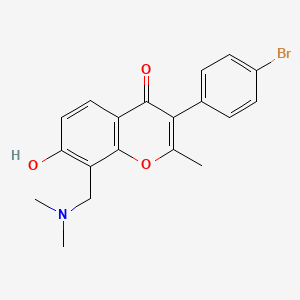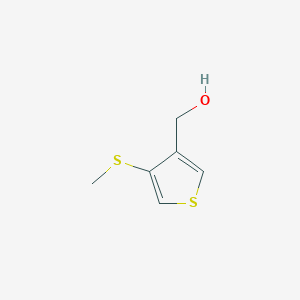![molecular formula C18H17N3O3S2 B2589653 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide CAS No. 887199-51-1](/img/structure/B2589653.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide
カタログ番号 B2589653
CAS番号:
887199-51-1
分子量: 387.47
InChIキー: WALBLEIEVPNQMZ-ZZEZOPTASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities . The presence of the sulfamoyl group (-SO2NH2) could indicate potential biological activity, as sulfonamides are a significant class of drugs, including some antibiotics .
Molecular Structure Analysis
The benzo[d]thiazole core of the molecule is aromatic and planar, which could allow for π-π interactions. The sulfamoyl group might be involved in hydrogen bonding due to the presence of nitrogen and oxygen atoms .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, benzo[d]thiazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and halogenation .科学的研究の応用
Antibacterial Activity
- Novel sulfonamides, including compounds structurally related to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide, have been synthesized and shown to exhibit significant antibacterial activity. Specifically, these compounds have been evaluated against bacteria such as S. aureus and E. coli, demonstrating their potential in addressing microbial diseases, especially bacterial infections (Rafiee Pour et al., 2019).
Antimicrobial Screening
- Sulfonamide derivatives incorporating thiazole rings have been synthesized and screened for their antimicrobial properties. These compounds were tested against various Gram-positive and Gram-negative bacteria, as well as fungi, showcasing their therapeutic potential in treating microbial diseases (Desai et al., 2013).
Anticancer Activity
- Compounds structurally similar to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide have been evaluated for their anticancer properties. Certain derivatives have shown promising results, such as proapoptotic activity against melanoma cell lines, highlighting the potential of these compounds in cancer treatment (Yılmaz et al., 2015).
Photochemical Properties
- Sulfonamide derivatives containing thiazole structures have been explored for their photochemical properties. Compounds like zinc phthalocyanine substituted with benzenesulfonamide derivative groups have shown high singlet oxygen quantum yields and promising fluorescence properties, indicating their potential application in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Synthesis and Reactions
- The compound and its related derivatives have been involved in various synthesis and reaction studies, contributing to the development of novel molecules with potential therapeutic applications, such as antihypertensive α-blocking agents (Abdel-Wahab et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-3-10-21-15-9-8-14(26(19,23)24)11-16(15)25-18(21)20-17(22)13-6-4-12(2)5-7-13/h3-9,11H,1,10H2,2H3,(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALBLEIEVPNQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyr...
1268982-42-8; 887405-39-2
Methyl 4-(2-amino-2-oxoethoxy)benzoate
355390-75-9

![4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrate](/img/no-structure.png)


![1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2589574.png)
![N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2589576.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2589581.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2589583.png)
![2-(2-{[(2,6-Dichlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2589584.png)

![1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2589586.png)
![N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide](/img/structure/B2589587.png)
![2-(benzylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2589591.png)
![1-methyl-4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589593.png)